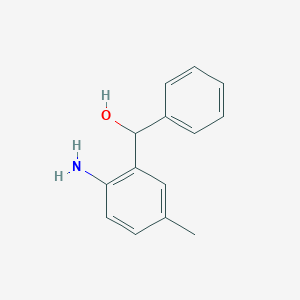

(2-Amino-5-methylphenyl)(phenyl)methanol

描述

Contextualization of Amino Alcohols and Diarylmethanols in Modern Organic Synthesis

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. rsc.org Their versatility makes them invaluable in a wide array of applications, including as solvents, ligands for catalysts, and precursors for pharmaceuticals and agrochemicals. rsc.org The vicinal (or 1,2-) amino alcohol moiety, in particular, is a structural cornerstone in numerous biologically active molecules, including natural products and synthetic drugs. diva-portal.orgacs.org Synthetic strategies to access these compounds are diverse and include the reduction of amino acids, the ring-opening of epoxides with amines, and asymmetric aminohydroxylation. diva-portal.orgresearchgate.net

Diarylmethanols, on the other hand, are compounds featuring a hydroxyl group attached to a carbon atom that is bonded to two aryl groups. This structural motif is the core of several biologically active compounds, such as the antihistamine (R)-neobenodine and the antidepressant (R)-orphenadrine. nih.govacs.org The enantioselective synthesis of diarylmethanols is a significant area of research, with methods often focusing on the asymmetric arylation of aromatic aldehydes. nih.govacs.org These compounds are not only important in their own right but also serve as key intermediates for the synthesis of other valuable molecules like diarylmethanes. nih.gov

The compound (2-Amino-5-methylphenyl)(phenyl)methanol possesses the key functional groups of both amino alcohols and diarylmethanols, placing it in a unique position to exhibit interesting chemical and biological properties.

Significance of Aryl Amino Alcohols as Synthetic Intermediates and Chiral Auxiliaries

Aryl amino alcohols, a subclass of amino alcohols where the amino and/or alcohol group is attached to an aromatic ring, are of paramount importance in organic synthesis. They are extensively utilized as synthetic intermediates in the preparation of a wide range of organic molecules. rsc.org For instance, they are precursors to various pharmaceuticals and fine chemicals. nih.govrasayanjournal.co.in

Furthermore, chiral aryl amino alcohols play a crucial role as chiral auxiliaries in asymmetric synthesis. diva-portal.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and often recycled. The conformational rigidity and the presence of a chelating amino alcohol moiety in many chiral aryl amino alcohols make them highly effective in inducing stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. diva-portal.org For example, derivatives of ephedrine (B3423809) and pseudoephedrine are well-known amino alcohol-based chiral auxiliaries.

The structure of this compound, containing a chiral center at the carbinol carbon and an amino group on one of the aryl rings, suggests its potential as a precursor for novel chiral ligands and auxiliaries.

Scope and Research Imperatives for this compound Studies

Despite the clear importance of its constituent chemical classes, specific research on this compound is not extensively documented in publicly available literature. This knowledge gap itself highlights a significant research imperative. The unique combination of a primary aromatic amine, a secondary alcohol, and two different aryl groups attached to the stereocenter suggests several avenues for future investigation.

Key Research Areas:

Asymmetric Synthesis: Developing efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound is a primary objective. This would likely involve the asymmetric reduction of the corresponding aminoketone or the asymmetric addition of a phenyl group to the corresponding aminoaldehyde.

Catalysis: The amino and hydroxyl groups are suitably positioned to act as a bidentate ligand for metal catalysts. Synthesizing and evaluating the catalytic activity of metal complexes derived from this compound in various asymmetric transformations would be a fruitful area of research.

Medicinal Chemistry: Given that the diarylmethanol and amino alcohol motifs are present in many bioactive molecules, this compound and its derivatives should be synthesized and screened for potential pharmacological activities. nih.govnih.gov

Materials Science: The aromatic nature of the compound suggests potential applications in the development of novel organic materials, such as polymers or functional dyes, after suitable chemical modification.

The table below summarizes the basic properties of the parent compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO biosynth.com |

| Molecular Weight | 213.28 g/mol biosynth.com |

| CAS Number | 156261-32-4 biosynth.com |

| Canonical SMILES | CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O biosynth.com |

Further research into this compound is essential to unlock its full potential and contribute to the advancement of organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

(2-amino-5-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHBTFPMINONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386400 | |

| Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156261-32-4 | |

| Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Methylphenyl Phenyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation in Diaryl(amino)methanol Scaffolds

The formation of the carbon-carbon bond linking the two aryl rings is a pivotal step in the synthesis of diarylmethanol frameworks. Various methodologies have been developed to achieve this transformation with high efficiency and control.

Asymmetric Alkylation and Arylation Approaches for Diarylmethanols

The asymmetric addition of organometallic reagents to ketones represents a direct and efficient method for the synthesis of chiral tertiary diarylmethanols. lookchem.com A notable strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of 1-chloro-1-alkanol esters with aryl electrophiles. nih.govrsc.org This method demonstrates broad substrate scope and functional group tolerance, providing enantioenriched aryl alkyl carbinol esters in good to high yields and enantioselectivities. nih.govrsc.org A proposed radical chain mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, followed by interception of an α-oxa carbon radical and reductive elimination to yield the chiral product. nih.gov

Another approach is the copper-catalyzed direct alkylation of (di)(hetero)aryl ketones using Grignard reagents. This strategy has been developed to access chiral tertiary diarylmethanols, achieving moderate to good yields and enantioselectivities. kisti.re.kr

| Catalyst/Reagent | Substrates | Product Type | Key Features |

|---|---|---|---|

| Nickel Catalyst | 1-chloro-1-alkanol esters, aryl/vinyl electrophiles | Enantioenriched aryl/vinyl alkyl carbinol esters | Broad substrate scope, high enantioselectivity, tolerance of various functional groups. nih.govrsc.org |

| Copper Catalyst / Grignard Reagents | (Di)(hetero)aryl ketones | Chiral tertiary diarylmethanols | Direct alkylation, moderate to good yields and enantioselectivities. kisti.re.kr |

Wittig Rearrangement in the Synthesis of Substituted Diarylmethanols

The Wittig rearrangement offers a powerful tool for the synthesis of substituted diarylmethanols. The nih.govorganic-chemistry.org-Wittig rearrangement of aryl benzyl (B1604629) ethers, promoted by an N-butyl amide group, allows for a two-step synthesis of isomerically pure substituted diarylmethanols from readily available hydroxybenzoic acid derivatives. nih.govnih.govacs.org This method is compatible with a range of functional groups, including methyl, methoxy, and fluoro substituents. nih.govacs.org The reaction proceeds under strongly basic conditions, which can be a limitation. nih.govacs.org

The organic-chemistry.orgacs.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org This rearrangement requires the formation of a carbanion intermediate and is typically conducted at low temperatures to avoid competition with the nih.govorganic-chemistry.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org The postulated transition state is a five-membered, envelope-like structure. wikipedia.org

| Rearrangement Type | Starting Material | Product | Key Features |

|---|---|---|---|

| nih.govorganic-chemistry.org-Wittig Rearrangement | Aryl benzyl ethers with N-butyl amide promoter | Isomerically pure substituted diarylmethanols | Two-step synthesis from hydroxybenzoic acid derivatives, compatible with various functional groups. nih.govnih.govacs.org |

| organic-chemistry.orgacs.org-Wittig Rearrangement | Allylic ethers | Homoallylic alcohols | Concerted, pericyclic mechanism, high stereocontrol, requires strongly basic conditions and low temperatures. wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed C(sp³)–H Arylation in Diarylmethane Derivatization

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful method for the derivatization of diarylmethanes, leading to the synthesis of triarylmethanes. This deprotonative-cross-coupling process (DCCP) involves the arylation of simple diarylmethane derivatives with aryl bromides at room temperature. organic-chemistry.orgacs.orgnih.gov A key aspect of this methodology is the in situ metalation of the substrate via C-H deprotonation under the catalytic cross-coupling conditions. nih.govresearchgate.net This approach avoids the need for directing groups and operates under milder conditions than traditional methods. organic-chemistry.orgnih.gov A unique base/catalyst combination of KN(SiMe₃)₂ and a Pd-NiXantphos complex has been shown to be highly effective. nih.govresearchgate.net This method exhibits remarkable chemoselectivity, tolerating substrates that could otherwise undergo O-, N-, enolate-, and C(sp²)–H arylation. acs.orgnih.gov

Enantioselective Synthesis of Chiral Aryl Amino Alcohols

The stereoselective introduction of the amino and hydroxyl groups is critical for the synthesis of chiral aryl amino alcohols, which are valuable building blocks in medicinal chemistry.

Asymmetric Transfer Hydrogenation for Chiral Gamma-Amino Alcohols

Asymmetric transfer hydrogenation (ATH) is an efficient method for the synthesis of chiral amino alcohols. Ruthenium-catalyzed ATH of unprotected α-amino ketones provides a direct and environmentally friendly route to enantiomerically pure 1,2-amino alcohols. acs.org This method avoids the need for protection and deprotection steps, making it a cost-effective and operationally simpler alternative to other processes. acs.org Similarly, the RuPHOX-Ru catalyzed asymmetric hydrogenation of β-imide ketones can produce chiral γ-primary amino alcohols with excellent yields and enantioselectivities. researchgate.net Chiral amino alcohol ligands, derived from readily available precursors like (S)-1-phenylethylamine, have been successfully employed in the Ru-catalyzed ATH of aromatic alkyl ketones. researchgate.net

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Ruthenium Catalyst | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | No protection/deprotection needed, green chemistry approach. acs.org |

| RuPHOX-Ru Catalyst | β-imide ketones | Chiral γ-primary amino alcohols | Excellent yields and enantioselectivities. researchgate.net |

| [{RuCl₂(η⁶-C₆Me₆)}₂] with chiral amino alcohol ligand | Aromatic alkyl ketones | Chiral secondary alcohols | Good to excellent conversions and moderate to good enantioselectivities. researchgate.net |

Palladium-Catalyzed Asymmetric Allylic Amination for Beta-Aryl-alpha,beta-unsaturated Amino Alcohols

Palladium-catalyzed asymmetric allylic amination (AAA) is a versatile tool for the enantioselective formation of C-N bonds. This methodology has been successfully applied to the synthesis of enantiomerically enriched α- and β-amino acids. rsc.org The reaction of aryl-substituted allylic alcohols with amines, catalyzed by a palladium complex modified with a bisphosphine ligand, affords a wide range of allylic amines in good to excellent yields under mild conditions. acs.org Furthermore, the first asymmetric synthesis of α,α-disubstituted allylic N-arylamines has been achieved through a palladium-catalyzed allylic amination using modular vinyl cyclic carbonates and unactivated aromatic amine nucleophiles. acs.org This protocol is characterized by minimal waste production, a broad substrate scope, and high asymmetric induction. acs.org

Desymmetrization Strategies Utilizing Chiral Auxiliaries

The desymmetrization of prochiral ketones represents a powerful strategy for the enantioselective synthesis of chiral alcohols. This approach involves the temporary incorporation of a chiral auxiliary to control the stereochemical outcome of a reaction that breaks the symmetry of the starting material. While specific applications of this strategy to the direct synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol are not extensively documented in readily available literature, the principles can be extrapolated from the desymmetrization of analogous prochiral diaryl ketones.

The core concept involves the reaction of a prochiral ketone, such as 2-amino-5-methylbenzophenone, with a chiral auxiliary to form diastereomeric intermediates. These intermediates can then be separated, and the auxiliary can be cleaved to yield the enantiomerically enriched target alcohol. Chiral auxiliaries such as oxazolidinones, camphorsultams, and various amino alcohols have been successfully employed in the desymmetrization of other prochiral ketones. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Control of Enantiomeric Excess in Asymmetric Reactions

Achieving high enantiomeric excess (ee) is a critical aspect of asymmetric synthesis. Various techniques can be employed to control the stereochemical outcome of reactions leading to chiral alcohols like this compound. These methods often rely on the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other.

One notable approach is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-5-methylbenzophenone. This can be achieved using chiral reducing agents or catalytic systems. For instance, the Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent, is a well-established method for the enantioselective reduction of a wide range of ketones. The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst.

Furthermore, asymmetric Grignard additions to the corresponding aldehyde, 2-amino-5-methylbenzaldehyde, can also provide access to the chiral alcohol. In this case, a chiral ligand is used to modify the Grignard reagent, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product.

The table below illustrates typical parameters that are optimized to control enantiomeric excess in asymmetric reactions.

| Parameter | Description | Impact on Enantiomeric Excess |

| Chiral Catalyst/Ligand | The source of chirality in the reaction. | The structure and steric/electronic properties of the catalyst are paramount in determining the ee. |

| Temperature | Affects the energy difference between the diastereomeric transition states. | Lower temperatures generally lead to higher enantioselectivity. |

| Solvent | Can influence the conformation and reactivity of the catalyst and reactants. | The polarity and coordinating ability of the solvent can significantly impact the ee. |

| Reactant Concentration | Can affect the aggregation state of the catalyst and the reaction kinetics. | Optimization is often required to maximize enantioselectivity. |

| Additives | Lewis acids or bases can modify the catalyst or substrate. | Can enhance both the rate and the enantioselectivity of the reaction. |

Reductive Pathways for the Synthesis of this compound

Reductive methods are among the most direct and widely used approaches for the synthesis of secondary alcohols from carbonyl compounds.

Reduction of Carbonyl Precursors to Secondary Alcohols

The most common precursor for the synthesis of this compound is the corresponding ketone, 2-amino-5-methylbenzophenone. A variety of reducing agents can be employed for this transformation. For non-asymmetric synthesis, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents efficiently reduce the ketone to the desired secondary alcohol.

For the enantioselective reduction, as mentioned previously, catalytic methods are preferred. The Corey-Itsuno reduction with a chiral oxazaborolidine catalyst and borane is a highly effective method. Another powerful technique is asymmetric transfer hydrogenation, which typically employs a chiral ruthenium or rhodium catalyst with a hydrogen donor like isopropanol (B130326) or formic acid.

The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome, whether it be the racemic product or a specific enantiomer.

Chemoselective Reduction Methodologies

In molecules containing multiple reducible functional groups, chemoselectivity becomes a critical consideration. The synthesis of this compound from precursors with additional functional groups requires reducing agents that will selectively target the ketone carbonyl group while leaving other groups intact.

For instance, if the precursor contained an ester or a nitro group in addition to the ketone, a mild and selective reducing agent would be necessary. Sodium borohydride is generally more chemoselective than lithium aluminum hydride and will typically reduce ketones in the presence of esters. However, the amino group in the substrate can influence the reactivity of the reducing agent.

The development of chemoselective reduction methodologies is an active area of research, with a focus on catalytic systems that can differentiate between various functional groups based on their electronic and steric properties.

Multi-Component and One-Pot Synthesis Approaches

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single reaction vessel.

Tandem Nitration-Reduction Sequences

A potential one-pot or tandem approach to this compound could involve the nitration of a suitable precursor followed by the reduction of both the newly introduced nitro group and a pre-existing carbonyl group. For example, one could envision a sequence starting from a (5-methyl-2-nitrophenyl)(phenyl)methanone. In a tandem sequence, a reagent or a series of reagents added sequentially in the same pot could first reduce the nitro group to an amino group, followed by the reduction of the ketone to the secondary alcohol.

Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) can often reduce both nitro groups and ketones, although selectivity can sometimes be achieved by tuning the reaction conditions (e.g., pressure, temperature, and catalyst). Alternatively, a chemoselective approach might involve the initial reduction of the nitro group using a reagent like tin(II) chloride (SnCl₂) or iron in acidic media, followed by the addition of a different reducing agent to target the ketone. A patent describes the reduction of a nitro group in a benzophenone (B1666685) derivative to the corresponding amine using Raney nickel. google.com

The development of such tandem sequences requires careful selection of reagents and conditions to ensure compatibility and achieve the desired transformation in high yield.

Oxidative Amination Procedures

Oxidative amination represents a powerful strategy for the direct formation of carbon-nitrogen bonds, offering an efficient alternative to traditional multi-step sequences. These methods often involve the direct functionalization of C-H bonds, streamlining the synthesis of complex amino alcohols. Recent advancements have focused on developing catalytic systems that enable high levels of chemo-, regio-, and stereoselectivity.

One innovative approach involves a multi-catalytic system for the enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.govresearchgate.net In this strategy, an alcohol is first converted to an oxime imidate, which then coordinates to a chiral copper catalyst. nih.gov A separate photocatalyst, upon excitation, selectively activates the copper-bound complex via triplet energy sensitization, leading to the formation of an N-centered radical. nih.govresearchgate.net This radical subsequently undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), followed by stereoselective amination to yield a chiral oxazoline, which can be hydrolyzed to the final enantioenriched β-amino alcohol. nih.govresearchgate.net This method bypasses the need for chiral auxiliaries or precursors derived from the chiral pool. nih.gov

Palladium-catalyzed allylic C-H amination is another significant methodology for synthesizing syn-1,2-amino alcohols. nih.gov This process utilizes a Pd(II)/bis-sulfoxide catalyst system to promote the diastereoselective amination of chiral homoallylic N-tosyl carbamates. nih.gov The reaction proceeds via an electrophilic C-H cleavage step, avoiding the more common aminopalladation pathway, and leads to the formation of vinyl anti-oxazolidinone products. nih.gov These intermediates are versatile and can be readily transformed into the desired syn-1,2-amino alcohols. nih.gov The use of bis-sulfoxide ligands is crucial, as their absence results in a significant drop in product formation. nih.gov

Furthermore, organocatalytic methods employing quinones have been developed for the synthesis of imines through the oxidative deformylation of 1,2-amino alcohols. beilstein-journals.org This process involves the condensation of the amino alcohol with a quinone catalyst to form an iminoquinone intermediate. beilstein-journals.org Subsequent deformylation and transimination with a primary amine yield the desired imine product and a reduced catalyst, which is then re-oxidized to complete the catalytic cycle. beilstein-journals.org This methodology highlights the versatility of quinone catalysis in facilitating C-C bond cleavage for the construction of C-N bonds. beilstein-journals.org

| Methodology | Catalytic System | Key Features | Intermediate/Product Class |

|---|---|---|---|

| Enantioselective Radical C-H Amination nih.govresearchgate.net | Chiral Copper Catalyst + Iridium Photocatalyst | Enantioselective, regioselective 1,5-HAT, energy transfer mechanism. | Chiral β-Amino Alcohols (via Oxazolines) |

| Diastereoselective Allylic C-H Amination nih.gov | Pd(II)/Bis-sulfoxide Ligand | Stereoselective, avoids aminopalladation, broad substrate scope. | syn-1,2-Amino Alcohols (via Oxazolidinones) |

| Quinone-Catalyzed Oxidative Deformylation beilstein-journals.org | Quinone Organocatalyst | Oxidative C-C bond cleavage, forms imines from amino alcohols. | N-Protected Imines |

Protective Group Strategies in Amino Alcohol Synthesis

In the synthesis of complex molecules like this compound, which contain multiple reactive functional groups, the use of protecting groups is essential. organic-chemistry.orgcem.com A protecting group temporarily masks a reactive site, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. organic-chemistry.orglibretexts.org An ideal protecting group should be easy to introduce selectively, stable under a range of reaction conditions, and readily removable under mild conditions without affecting other parts of the molecule. willingdoncollege.ac.in

The amino group is nucleophilic and susceptible to a wide array of reagents, including electrophiles and oxidants. libretexts.orgwillingdoncollege.ac.in To manage its reactivity, it is often converted into a less nucleophilic derivative, such as a carbamate (B1207046) or an amide. organic-chemistry.orgwillingdoncollege.ac.in

Carbamates are among the most common and effective protecting groups for amines. willingdoncollege.ac.in They are formed by reacting the amine with a chloroformate or an appropriate anhydride. willingdoncollege.ac.in Two of the most widely used carbamate protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org

Boc Group : The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is valued for its stability under basic and nucleophilic conditions but is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org

Fmoc Group : The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl). willingdoncollege.ac.in Its key advantage is its lability under basic conditions (e.g., treatment with piperidine), while it remains stable to acids. organic-chemistry.org

The differential stability of these groups allows for an "orthogonal protection strategy," where one type of protecting group can be selectively removed in the presence of the other, enabling sequential and site-specific modifications within a complex molecule. organic-chemistry.org For instance, a Boc-protected amine can be deprotected without affecting an Fmoc-protected amine in the same molecule, and vice versa. organic-chemistry.org

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | C(O)OC(CH₃)₃ | Strong acids (e.g., TFA, HCl). organic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C(O)OCH₂-Fmoc | Base (e.g., Piperidine). organic-chemistry.org |

| Benzyloxycarbonyl | Z or Cbz | C(O)OCH₂Ph | Catalytic hydrogenolysis (H₂, Pd/C). willingdoncollege.ac.in |

| Allyloxycarbonyl | Alloc | C(O)OCH₂CH=CH₂ | Palladium catalyst (e.g., Pd(PPh₃)₄) with a scavenger. ug.edu.pl |

| Trifluoroacetyl | TFA | C(O)CF₃ | Alkali treatment (e.g., NaOH) or aqueous piperidine. ug.edu.pl |

The hydroxyl group is also highly reactive, possessing an acidic proton and acting as a nucleophile. cem.comlibretexts.org Protecting the hydroxyl group is crucial to prevent interference during reactions targeting other parts of the molecule. libretexts.org The most common strategies involve converting the alcohol into an ether, ester, or acetal. libretexts.orghighfine.com

Ether Protecting Groups : Ethers are generally stable and unreactive, making them excellent protecting groups. willingdoncollege.ac.in

Silyl Ethers : These are widely used due to the ease of their formation and removal. highfine.com Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). Their stability varies with the steric bulk of the alkyl groups on the silicon atom; for example, TBDMS is more stable than TMS. willingdoncollege.ac.in Cleavage is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). willingdoncollege.ac.in

Benzyl (Bn) Ethers : Benzyl ethers are robust and withstand many synthetic conditions. highfine.com They are introduced via Williamson ether synthesis and are commonly removed by catalytic hydrogenolysis (H₂ with a palladium catalyst), which cleaves the C-O bond without affecting most other functional groups. highfine.com

Acetal Protecting Groups : Alcohols can be protected by reacting them with an aldehyde or ketone to form an acetal. cem.com Dihydropyran (DHP) is often used to form a tetrahydropyranyl (THP) ether. willingdoncollege.ac.in These groups are stable to bases and nucleophiles but are readily cleaved under mild acidic conditions. willingdoncollege.ac.inhighfine.com

Ester Protecting Groups : Alcohols can be converted to esters, such as acetates or benzoates, using the corresponding acyl chloride or anhydride. highfine.com While effective, they are generally less robust than ethers and are typically removed by hydrolysis under basic conditions. highfine.comnih.gov

| Protecting Group Type | Example (Abbreviation) | Key Features | Common Cleavage Reagents |

|---|---|---|---|

| Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | Stable to many conditions; cleavage is selective. | Fluoride sources (e.g., TBAF, HF). willingdoncollege.ac.in |

| Alkyl Ether | Benzyl (Bn) | Very stable to acidic and basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C). highfine.com |

| Alkyl Ether | p-Methoxybenzyl (PMB) | Can be removed oxidatively. | Oxidative cleavage (e.g., DDQ, CAN). nih.gov |

| Acetal Ether | Tetrahydropyranyl (THP) | Stable to bases, organometallics, and hydrides. | Aqueous acid (e.g., HCl, TsOH). willingdoncollege.ac.inhighfine.com |

| Ester | Acetyl (Ac) | Economical; introduced with Ac₂O or AcCl. | Base-mediated hydrolysis (e.g., K₂CO₃, NH₃). highfine.com |

Nucleophilic Ring Opening of Epoxides with Amines in Amino Alcohol Formation

The nucleophilic ring-opening of epoxides with amines is a direct and highly effective method for the synthesis of β-amino alcohols, which are crucial intermediates in the production of biologically active compounds. tandfonline.comrsc.org This reaction, often referred to as aminolysis, involves the attack of an amine nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon. rroij.com

The regioselectivity of the ring-opening is a critical aspect, especially with unsymmetrical epoxides. rsc.org In the absence of a catalyst, the reaction often proceeds via an Sₙ2 mechanism, with the amine attacking the less sterically hindered carbon atom. organic-chemistry.org However, the use of catalysts can significantly influence and control the regioselectivity. rsc.org

A wide variety of catalysts have been employed to improve the efficiency and selectivity of this transformation:

Lewis Acids : Catalysts such as zinc(II) perchlorate (B79767) hexahydrate and zirconium(IV) chloride have been shown to be highly efficient for the aminolysis of epoxides under solvent-free conditions, affording β-amino alcohols in high yields with excellent chemo- and regioselectivity. rroij.comorganic-chemistry.org

Metal Catalysts : Iridium trichloride (B1173362) and cobalt(II) chloride are effective catalysts that allow the reaction to proceed under mild conditions, often at room temperature, with both aromatic and aliphatic amines. rroij.com

Environmentally Benign Catalysts : In the pursuit of greener chemistry, catalysts like lithium bromide and various heteropoly acids have been used, sometimes in aqueous media, providing clean reaction profiles and simple work-up procedures. rroij.com The reaction can even proceed in water without any catalyst, highlighting a move towards more sustainable synthetic methods. organic-chemistry.org

Biocatalysts : Enzymes, such as lipases, have been utilized to catalyze the ring-opening of epoxides with amines. mdpi.com These biocatalytic reactions are often conducted under mild conditions and can offer high selectivity. mdpi.com For instance, Lipozyme TL IM has been successfully used in a continuous-flow system to prepare a range of β-amino alcohols in excellent yields. mdpi.com

The stereochemistry of the reaction is typically anti-selective, as it proceeds through an Sₙ2-type backside attack, resulting in an inversion of configuration at the carbon center being attacked. rroij.com This stereochemical control is particularly valuable in asymmetric synthesis.

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Zinc(II) perchlorate hexahydrate | Solvent-free | High efficiency, excellent chemo-, regio-, and stereoselectivity. | organic-chemistry.org |

| Iridium trichloride | Room temperature | Mild conditions, excellent yields for various amines. | rroij.com |

| Lithium bromide | Solvent-free or in solution | Inexpensive, environmentally friendly. | rroij.com |

| Heteropoly acid | Water | Mild conditions, simple work-up, reusable catalyst. | rroij.com |

| Lipozyme TL IM (Lipase) | Continuous-flow reactor, organic solvent (e.g., methanol) | Mild enzymatic catalysis, excellent yields, green chemistry. | mdpi.com |

| None (Catalyst-free) | Water | Environmentally benign, high selectivity and yields. | organic-chemistry.org |

Reaction Mechanisms and Mechanistic Investigations of 2 Amino 5 Methylphenyl Phenyl Methanol Transformations

Elucidation of Nucleophilic Substitution Pathways on Amino and Hydroxyl Groups

The amino (-NH₂) and hydroxyl (-OH) groups of (2-Amino-5-methylphenyl)(phenyl)methanol are primary sites for nucleophilic reactions. The specific pathway depends on the reaction conditions and the nature of the electrophile.

The primary amino group, with its lone pair of electrons, acts as a potent nucleophile. It can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides. For instance, in the presence of an acidic catalyst, related compounds like 2-amino-5-methylphenol (B193566) readily undergo nucleophilic substitution. rsc.org The reaction proceeds via the attack of the amino nitrogen on the electrophilic center.

| Functional Group | Role in Substitution | Typical Reaction | Mechanism |

| Amino (-NH₂) Group | Nucleophile | Alkylation, Acylation | Sₙ2 attack by the nitrogen lone pair on an electrophilic carbon. |

| Hydroxyl (-OH) Group | Nucleophile (weak) / Leaving Group (activated) | Etherification / Substitution by other nucleophiles | Sₙ1-type reaction following acid-catalyzed protonation and departure as H₂O, forming a stable benzylic carbocation intermediate. |

Electrophilic Aromatic Substitution Reactivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the phenyl rings of this compound. The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the aminophenyl ring: the amino group (-NH₂), the methyl group (-CH₃), and the phenylmethanol group [-CH(OH)Ph]. researchgate.net

Both the amino and methyl groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring. nih.govmasterorganicchemistry.com The amino group is a powerful activating group through resonance, while the methyl group is a weaker activator through induction. researchgate.netorganic-chemistry.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. researchgate.netchempedia.info

When multiple activating groups are present on a ring, the most powerful activating group typically controls the position of substitution. rsc.org In this molecule, the amino group is the strongest activator and therefore exerts the dominant directing effect. The potential sites for substitution on the substituted ring are C3, C4, and C6.

Position C4: This position is para to the strongly directing amino group and ortho to the methyl group. It is electronically favored.

Position C6: This position is ortho to the amino group but is sterically hindered by the adjacent bulky phenylmethanol group at C2.

Position C3: This position is ortho to the amino group and meta to the methyl group.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 position, which is para to the dominant amino director and less sterically hindered than the C6 position. masterorganicchemistry.com

| Substituent on Aminophenyl Ring | Electronic Effect | Classification | Directing Effect |

| -NH₂ (Amino) | Strong electron-donating (resonance) | Strongly Activating | ortho, para |

| -CH₃ (Methyl) | Weak electron-donating (inductive) | Weakly Activating | ortho, para |

| -CH(OH)Ph (Phenylmethanol) | Weak electron-withdrawing (inductive) | Deactivating (overall) | ortho, para (due to -OH) but complex |

Kinetic versus Thermodynamic Control in Reactions Involving this compound

The principles of kinetic and thermodynamic control can determine the product distribution in reactions where multiple outcomes are possible. mdpi.com

Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy. These conditions typically involve low temperatures and short reaction times. mdpi.comwikipedia.org

Thermodynamic Control: Favors the most stable product, i.e., the one with the lowest Gibbs free energy. These conditions involve higher temperatures and longer reaction times, allowing for the initial products to equilibrate to the most stable form. mdpi.comresearchgate.net

In the context of the electrophilic aromatic substitution of this compound, a potential scenario for kinetic versus thermodynamic control exists in the competition between substitution at the two positions ortho to the amino group (C3 and C6) and the para position (C4).

Statistically, there are two ortho positions to the amino group, suggesting that attack at these sites might be faster (the kinetic product). However, the C6 position is sterically hindered. The para product (at C4) is often thermodynamically more stable due to reduced steric clash between the incoming electrophile and the existing substituents. mdpi.com Therefore, carrying out a reaction like nitration or halogenation at a low temperature might favor the formation of the ortho-substituted product (specifically at C3), while performing the reaction at a higher temperature for a longer duration could lead to the more stable para-substituted isomer as the major product.

| Control Type | Reaction Conditions | Favored Product (Hypothetical EAS) | Rationale |

| Kinetic | Low Temperature, Short Reaction Time | ortho-substituted isomer (at C3) | Lower activation energy, potentially due to statistical factors or proximity. mdpi.com |

| Thermodynamic | High Temperature, Long Reaction Time | para-substituted isomer (at C4) | Greater product stability due to reduced steric hindrance. mdpi.comresearchgate.net |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound is amenable to intramolecular reactions, leading to the formation of new cyclic structures.

A more common transformation for this benzylic alcohol is dehydration. Under thermal or acid-catalyzed conditions, similar aminophenyl alcohol derivatives are known to dehydrate to form the corresponding alkenes (styrene derivatives). researchgate.netresearchgate.net The mechanism under acidic conditions is likely E1, involving the protonation of the hydroxyl group, its departure as a water molecule to form a stable, resonance-delocalized diarylmethyl carbocation, followed by the elimination of a proton from an adjacent carbon to form a double bond.

The diarylmethanol structure of the title compound is a classic precursor for acid-catalyzed cyclization to form fluorene (B118485) derivatives, which are a class of polycyclic aromatic hydrocarbons (PAHs). This transformation is an intramolecular dehydrative Friedel-Crafts alkylation. masterorganicchemistry.comresearchgate.net

The mechanism involves three key steps:

Carbocation Formation: The hydroxyl group is protonated by a strong acid catalyst (e.g., Bi(OTf)₃, H₂SO₄). nih.gov This protonated alcohol then departs as a molecule of water, generating a highly stable secondary benzylic carbocation, which is delocalized over both aromatic rings. researchgate.net

Intramolecular Electrophilic Attack: The carbocation acts as a powerful electrophile and attacks the electron-rich, unsubstituted phenyl ring in an intramolecular electrophilic aromatic substitution step. This forms a new carbon-carbon bond, creating the five-membered ring characteristic of the fluorene core. nih.govchempedia.info

Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the attacked ring and yielding the final substituted 9H-fluorene product.

This cyclization is an efficient method for synthesizing substituted fluorene scaffolds, which are valuable structures in materials science and medicinal chemistry. rsc.orgnih.gov

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis is crucial for controlling the outcome of reactions involving this compound. The choice of catalyst can direct the reaction toward a specific pathway over others.

Acid Catalysis: Both Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., AlCl₃, Bi(OTf)₃) play a pivotal role. nih.gov

In nucleophilic substitution at the benzylic carbon, an acid catalyst activates the hydroxyl group by protonating it, facilitating its departure as water. rsc.org

In electrophilic aromatic substitution , a Lewis acid is often required to generate a sufficiently strong electrophile to react with the aromatic ring. researchgate.net

In intramolecular cyclization , an acid catalyst is essential for generating the key carbocation intermediate that initiates the Friedel-Crafts reaction. nih.govresearchgate.net

Metal Catalysis: While less common for the direct transformation of this specific molecule, palladium or copper catalysts could be employed if the molecule were further functionalized (e.g., with a halide). Such catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Sonogashira) for building more complex molecular architectures. The conditions of metal-catalyzed reactions, including catalyst loading and the choice of solvent and base, can be finely tuned to control reaction outcomes, for example, favoring kinetic or thermodynamic products. researchgate.net The chemoselective oxidation of the alcohol group to an aldehyde can also be achieved using copper-catalyzed systems.

The strategic selection of a catalyst allows chemists to selectively target a specific functional group and direct the transformation of this compound towards a desired product, be it substitution, elimination, or cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Similarly, the analysis of (2-Methylphenyl)(phenyl)methanol shows that the dihedral angle between the two aromatic rings is nearly orthogonal. researchgate.net In this structure, the crystal packing is dominated by O–H⋯O hydrogen bonds, forming hexameric aggregates. researchgate.net

Based on these related structures, it can be inferred that the crystal structure of "(2-Amino-5-methylphenyl)(phenyl)methanol" would be significantly influenced by hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups. The amino group is expected to act as a hydrogen bond donor, while the nitrogen and oxygen atoms can also serve as acceptors. These interactions would likely lead to the formation of extended supramolecular networks, dictating the packing of the molecules in the crystal lattice. The relative orientation of the phenyl and the 2-amino-5-methylphenyl rings around the chiral carbon center would be a key feature, with intermolecular forces playing a significant role in stabilizing a particular conformation in the solid state.

Table 1: Expected Crystallographic Parameters and Interactions for this compound (Inferred from Analogous Compounds)

| Parameter | Expected Feature | Rationale based on Analogues |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for aromatic alcohols. |

| Space Group | Centrosymmetric or non-centrosymmetric | Dependent on the racemic or enantiomerically pure nature of the crystal. |

| Key Intermolecular Interactions | N–H···O, O–H···N, C–H···π | The presence of amino and hydroxyl groups suggests strong hydrogen bonding capabilities. iucr.orgresearchgate.net |

| Molecular Conformation | Non-planar arrangement of aromatic rings | Steric hindrance would likely lead to a significant dihedral angle between the phenyl and substituted phenyl rings. researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of "this compound" is expected to show distinct signals for each type of proton. The aromatic protons on the unsubstituted phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the substituted aminophenyl ring would show a more complex pattern due to the electronic effects of the amino and methyl groups. For comparison, in 2-amino-5-methylpyridine (B29535), the aromatic protons resonate at approximately δ 7.88, 7.22, and 6.41 ppm. chemicalbook.com The methyl protons (-CH₃) would give a singlet around δ 2.1-2.3 ppm. The methine proton (-CH(OH)-) would likely appear as a singlet, and its chemical shift would be influenced by hydrogen bonding. The protons of the amino group (-NH₂) would produce a broad singlet, and the hydroxyl proton (-OH) would also be a singlet, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon bearing the amino group and the carbon bearing the methyl group will have characteristic shifts influenced by these substituents. The methine carbon attached to the hydroxyl group is expected to appear in the δ 70-80 ppm range. The methyl carbon will have a signal in the aliphatic region, likely around δ 20-25 ppm. For a related compound containing a 2-amino-4-nitrophenol (B125904) fragment, the aromatic carbons were observed between δ 113.51 and 140.47 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H (Phenyl) | 7.2-7.4 (m) | 126-129 |

| Aromatic C-H (Aminophenyl) | 6.5-7.1 (m) | 115-130 |

| -CH(OH)- | ~5.8 (s) | 70-80 |

| -NH₂ | variable, broad (s) | - |

| -OH | variable (s) | - |

| -CH₃ | 2.1-2.3 (s) | 20-25 |

| Quaternary Aromatic C | - | 140-150 |

Infrared Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For "this compound," the IR spectrum would be characterized by the following absorptions:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, with the broadening indicative of hydrogen bonding. In phenylmethanol, a broad O-H stretch is observed around 3344 cm⁻¹. kcvs.ca

N-H Stretching: The amino group will show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

C-O Stretching: A strong band for the C-O stretching of the secondary alcohol is expected around 1020-1050 cm⁻¹. Phenylmethanol shows a C-O stretch at 1022 cm⁻¹. kcvs.ca

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

The position and shape of the O-H and N-H bands can provide information about the extent and nature of hydrogen bonding in the sample.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Hydroxyl (-OH) |

| N-H Stretch | 3300-3500 (two bands) | Amino (-NH₂) |

| Aromatic C-H Stretch | 3000-3100 | Aryl C-H |

| Aliphatic C-H Stretch | 2850-2960 | Methyl (-CH₃) |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

| C-O Stretch | 1020-1050 | Secondary Alcohol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The nominal molecular weight of "this compound" (C₁₄H₁₅NO) is 213 g/mol . biosynth.comscientist.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 213. The fragmentation is likely to proceed through several pathways:

Loss of a hydrogen atom: A peak at m/z 212 ([M-H]⁺) could be observed.

Loss of a hydroxyl radical: A significant peak at m/z 196 ([M-OH]⁺) is anticipated due to the stability of the resulting cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom could lead to the loss of the phenyl group or the aminomethylphenyl group. Loss of the phenyl group (C₆H₅, 77 Da) would result in a fragment at m/z 136. Loss of the aminomethylphenyl group would give a fragment at m/z 77 (phenyl cation).

Formation of a benzoyl cation: A peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is a common feature in the mass spectra of compounds containing a benzhydryl moiety, although its formation here would require rearrangement.

Cleavage of the aminophenyl ring: Fragmentation of the substituted aromatic ring could also occur. For instance, the mass spectrum of 2-amino-5-methylbenzoic acid shows major fragments at m/z 151 (molecular ion), 134, and 106. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

| 213 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 196 | [C₁₄H₁₄N]⁺ | [M - OH]⁺ |

| 136 | [C₈H₁₀NO]⁺ | [M - C₆H₅]⁺ |

| 106 | [C₇H₈N]⁺ | Fragment from aminophenyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" are expected to exhibit characteristic absorptions in the UV region due to π → π* transitions of the phenyl and aminophenyl rings.

The presence of the amino and hydroxyl groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The spectrum would likely show two main absorption bands: one at a shorter wavelength corresponding to the phenyl ring and a more intense, red-shifted band for the 2-amino-5-methylphenyl system due to the increased conjugation and the electron-donating nature of the amino group.

While specific UV-Vis data for this compound is not available, studies on related aromatic compounds can provide an estimate. For example, the protonation of porphyrin isomers has been studied using UV-Vis spectroscopy, demonstrating how changes in the chemical environment can affect the electronic transitions. nova.edu The solvent used can also influence the position and intensity of the absorption bands.

Tautomerism is not expected to be a significant feature for this compound in its ground state. However, photochemical studies on related compounds like 2-amino-5-methylpyridine have shown the possibility of photoinduced amino-imino tautomerism. chemicalbook.com Such studies for "this compound" could reveal interesting excited-state dynamics.

Table 5: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~255-265 | Phenyl ring |

| π → π | ~280-300 | 2-Amino-5-methylphenyl ring |

Computational Chemistry and Theoretical Studies

Derivatization and Synthetic Utility of 2 Amino 5 Methylphenyl Phenyl Methanol

Chemical Modifications of the Amino Group

The primary amino group in (2-Amino-5-methylphenyl)(phenyl)methanol is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine makes it susceptible to acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of amides. This transformation is often used to protect the amino group or to introduce specific acyl moieties into the molecule.

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. While specific studies detailing the acylation and alkylation of this compound are not extensively documented in the reviewed literature, the general reactivity of anilines suggests these transformations are feasible. For instance, related studies have shown that N-acylated aminobenzophenones can be deprotected, and in some cases, in-situ alkylation can occur after cyclization of related aniline (B41778) derivatives. acs.org

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-(2-(hydroxy(phenyl)methyl)-4-methylphenyl)acetamide |

| Alkylation | Methyl Iodide | (5-Methyl-2-(methylamino)phenyl)(phenyl)methanol |

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group with aldehydes or ketones under acid or base catalysis leads to the formation of imines, commonly known as Schiff bases. jetir.orglumenlearning.commasterorganicchemistry.comyoutube.comlibretexts.org This condensation reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comnih.gov The formation of the imine proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. libretexts.orgchemijournal.com

While direct examples using this compound are sparse, the synthesis of Schiff bases from structurally similar compounds is well-established. For example, the condensation of (2-amino-5-chlorophenyl)phenyl methanone (B1245722) with furfuraldehyde yields the corresponding Schiff base, 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone. nih.gov This demonstrates the capability of the 2-aminobenzophenone (B122507) scaffold to undergo this important transformation. These imine derivatives are significant in coordination chemistry and as intermediates for the synthesis of other organic compounds. jetir.orgchemijournal.comnih.gov

| Carbonyl Compound | Reaction Condition | Product Type |

| Benzaldehyde | Acid catalyst, reflux | Imine (Schiff Base) |

| Acetone | Acid catalyst, reflux | Imine (Schiff Base) |

| Cyclohexanone | Acid catalyst, reflux | Imine (Schiff Base) |

Chemical Modifications of the Hydroxyl Group

The secondary benzylic hydroxyl group is another reactive site in the molecule, enabling etherification, esterification, and oxidation reactions.

Etherification and Esterification

The hydroxyl group of this compound can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. organic-chemistry.org Chemoselective methods for the etherification of benzyl (B1604629) alcohols in the presence of other functional groups, such as amines or phenols, have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netorganic-chemistry.org

Esterification can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides, often under acidic catalysis. google.comorganic-chemistry.org These reactions convert the hydroxyl group into an ester, which can serve as a protecting group or modify the molecule's properties.

| Reaction Type | Reagent Example | Product Type |

| Etherification | Sodium Hydride, Methyl Iodide | (2-Amino-5-methylphenyl)(methoxy)phenylmethane |

| Esterification | Acetic Anhydride, Pyridine | (2-Amino-5-methylphenyl)(phenyl)methyl acetate |

Oxidation to Carbonyl Compounds

The secondary benzylic alcohol can be readily oxidized to the corresponding ketone, (2-Amino-5-methylphenyl)(phenyl)methanone, which belongs to the class of 2-aminobenzophenones. chemedx.org Various oxidizing agents can be employed for this transformation, including chromium-based reagents, manganese dioxide, or milder, more selective methods. The oxidation of diphenylmethanol (B121723) to benzophenone (B1666685) is a standard laboratory procedure, often accomplished using reagents like sodium hypochlorite (B82951) with a phase-transfer catalyst. chemedx.org

2-Aminobenzophenone derivatives are highly valuable intermediates in organic synthesis, particularly for preparing pharmaceuticals. nih.govtubitak.gov.tr Their availability through the oxidation of the corresponding alcohol highlights a key synthetic application of this compound.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | (2-Amino-5-methylphenyl)(phenyl)methanone |

| Sodium hypochlorite (Bleach) | (2-Amino-5-methylphenyl)(phenyl)methanone |

| Manganese dioxide (MnO₂) | (2-Amino-5-methylphenyl)(phenyl)methanone |

Cyclization Reactions to Form Heterocyclic Systems

The proximate positioning of the amino and hydroxyl groups on the phenyl ring makes this compound and its derivatives excellent precursors for synthesizing various heterocyclic systems through intramolecular or intermolecular cyclization reactions.

The parent compound, (2-aminophenyl)(phenyl)methanol, participates in silver-catalyzed domino reactions with 2-alkynylbenzaldehydes to produce benzoxazino isoquinoline (B145761) derivatives, which are biologically relevant polycyclic scaffolds. researchgate.net

Furthermore, the oxidation product, (2-Amino-5-methylphenyl)(phenyl)methanone, is a key starting material for the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological activity. ijcce.ac.irnih.govijtsrd.comresearchgate.net The synthesis typically involves the condensation of the 2-aminobenzophenone with an amino acid derivative or other suitable building blocks, leading to the formation of the seven-membered diazepine (B8756704) ring. The synthesis of Phenazepam, a benzodiazepine (B76468) drug, utilizes a 2-aminobenzophenone core that can be derived from such precursors. nih.gov

Additionally, derivatives of 2-aminophenyl ketones and nitriles can undergo intramolecular cyclization to form other heterocyclic systems like indolinones. acs.orgnih.gov These reactions showcase the synthetic versatility of the core structure of this compound for building complex, biologically active molecules.

| Reaction Partner | Resulting Heterocycle |

| 2-Alkynylbenzaldehydes | Benzoxazino isoquinoline researchgate.net |

| (Post-oxidation) α-Amino acids | 1,4-Benzodiazepine |

| (Post-oxidation and derivatization) | Indolinone acs.orgnih.gov |

Insufficient Data for Comprehensive Article Generation

Following a thorough and extensive search of available scientific literature, it has been determined that there is a notable lack of published research specifically detailing the use of This compound as a core structure for the synthesis of more complex molecular architectures. While the compound is commercially available and its basic chemical properties are documented, its application as a foundational building block in synthetic organic chemistry is not well-established in peer-reviewed journals or other scholarly sources.

The performed searches aimed to uncover derivatization techniques and the synthetic utility of this specific molecule. However, the inquiries did not yield the detailed research findings, reaction schemes, or data necessary to construct a scientifically rigorous article on its application in forming more complex structures. General information on related compounds, such as other aminophenyl derivatives or benzhydrols, is available, but this does not directly address the specific synthetic pathways involving this compound.

Without concrete examples and in-depth studies on its derivatization, it is not possible to generate a thorough, informative, and scientifically accurate article that includes data tables and detailed research findings as per the user's request. The absence of such primary data in the public domain prevents the creation of the requested content for the specified section.

Applications As Chiral Ligands and Building Blocks in Catalysis

Role of (2-Amino-5-methylphenyl)(phenyl)methanol-derived Ligands in Asymmetric Catalysis

In asymmetric catalysis, the primary goal is to transfer the chirality of a catalyst to a prochiral substrate, resulting in an enantiomerically enriched product. Chiral ligands are fundamental to this process, as they coordinate to a metal center or activate a reagent to create a precisely defined three-dimensional environment. Amino alcohols like this compound are excellent candidates for conversion into chiral ligands. wikipedia.org The nitrogen and oxygen atoms can act as a bidentate "pincer," binding to a metal or metalloid and forcing substrates to approach from a specific, less sterically hindered direction. This directed approach is the basis for enantioselectivity. The specific substitution pattern of this compound—with a methyl group on the aniline (B41778) ring and a phenyl group on the carbinol carbon—allows for fine-tuning of the steric and electronic properties of the resulting catalyst, which can have a profound impact on both reactivity and stereoselectivity.

Enantioselective Transformations Mediated by Derived Chiral Ligands

Ligands derived from chiral amino alcohols have been successfully employed in a wide array of enantioselective transformations. These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. One of the most powerful methods to achieve this is through the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). These catalysts are typically generated in situ from a chiral β-amino alcohol and a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂).

The chiral amino alcohol reacts with the borane to form a stable five-membered oxazaborolidine ring. In this complex, the borane is activated and held within a rigid chiral framework. When a prochiral ketone is introduced, it coordinates to the Lewis acidic boron atom in a sterically preferred orientation, exposing one of its prochiral faces to reduction by another equivalent of borane. While specific studies detailing the performance of this compound in this capacity are not prevalent, its β-amino alcohol structure makes it an ideal candidate for forming such a catalyst. The principles are well-established with analogous structures, which consistently yield high levels of enantioselectivity.

Table 1: Illustrative Example of Asymmetric Borane Reduction of a Prochiral Ketone Using a Chiral Amino Alcohol-Derived Catalyst This table presents typical results for the CBS reduction using a well-known amino alcohol to illustrate the reaction's effectiveness.

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of synthetic chemistry for forming carbon-carbon bonds and creating new stereocenters. The addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes, in particular, has been extensively studied. In the absence of a catalyst, this reaction is slow and non-selective. However, in the presence of a chiral β-amino alcohol, the reaction proceeds efficiently to produce chiral secondary alcohols with high enantiomeric excess (ee).

The chiral amino alcohol ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging it in a specific orientation due to steric interactions. The ethyl group is subsequently transferred from the zinc to one face of the aldehyde, leading to the formation of the desired enantiomer of the alcohol product. The efficacy of this transformation is highly dependent on the structure of the amino alcohol ligand. Ligands derived from this compound could offer a unique steric and electronic profile for this reaction, though specific literature detailing its use is sparse. The general success of β-amino alcohols in this context, however, highlights its potential.

Table 2: Representative Examples of Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Different Chiral Amino Alcohol Ligands This table shows results obtained with various established ligands to demonstrate the scope and efficiency of the reaction.

Building Block for Biologically Active Compounds and Medicinal Chemistry Targets

The structural framework of this compound serves as a valuable starting point for the synthesis of more elaborate molecules, particularly in medicinal chemistry. The term "building block" refers to a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical features. Benzhydrols (diphenylmethanols) and their amino-substituted derivatives are present in numerous pharmaceutical agents. nih.gov

The amino group provides a handle for a variety of chemical modifications, such as acylation to form amides, alkylation, or participation in the synthesis of heterocyclic rings. researchgate.net The hydroxyl group can be converted into an ether or ester, or it can be used as a key hydrogen-bonding element for molecular recognition at a biological target. The inherent chirality of the molecule allows for the synthesis of enantiomerically pure final compounds, which is a critical requirement for modern drug development. The specific arrangement of functional groups on the this compound scaffold makes it a unique building block for generating libraries of novel compounds for screening against various diseases.

Development of Metal Complexes for Catalytic Applications

The ability of the amino and hydroxyl groups in this compound to act as a bidentate N,O-ligand allows for the formation of stable complexes with a wide range of transition metals. derpharmachemica.comresearchgate.net These metal complexes are themselves of great interest as catalysts for various organic transformations. For example, manganese, cobalt, and copper complexes derived from related aminophenol or Schiff base ligands have demonstrated catalytic activity in oxidation reactions. nih.govnih.gov

By first reacting this compound with an aldehyde or ketone, a Schiff base ligand can be formed. This new ligand, featuring an imine nitrogen, can then be complexed with a metal salt (e.g., Mn(II), Co(II), Cu(II)) to generate a coordination complex. The steric and electronic environment around the metal center is dictated by the structure of the ligand. These complexes can then be screened for catalytic activity in reactions such as the oxidation of alcohols or phenols, C-H activation, or cyclization reactions. The modular nature of this approach—whereby the ligand can be easily modified—allows for the systematic development of new catalysts tailored for specific applications.

Advanced Stereochemical Considerations

Enantiomeric Purity and Chiral Resolution Techniques

Achieving high enantiomeric purity is often a crucial step in the development of chiral compounds. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a fundamental technique in stereochemistry. wikipedia.org For a chiral amino alcohol like (2-Amino-5-methylphenyl)(phenyl)methanol, both chromatographic and kinetic resolution methods are applicable.

HPLC with Chiral Columns for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for the separation of enantiomers. mdpi.com The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. researchgate.net

For the enantiomeric resolution of chiral amines and amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability and high enantioselectivity. researchgate.netyakhak.org The separation is typically achieved under normal-phase conditions, using eluents such as mixtures of hexane (B92381) and 2-propanol. yakhak.org Detection can be carried out using UV-Vis or fluorescence detectors, and for analytes lacking a strong chromophore, derivatization with agents like nitrobenzoxadiazole (NBD) can be employed to enhance sensitivity. researchgate.netyakhak.org

While specific HPLC methods for the direct separation of this compound enantiomers are not detailed in the reviewed literature, the structural similarity to other chiral amines and amino alcohols suggests that methods employing columns like Chiralpak® and Chiralcel® would be highly effective. The selection of the specific CSP and mobile phase composition would require empirical optimization to achieve baseline separation.

Table 1: Examples of Chiral HPLC Conditions for the Separation of Chiral Amines

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| Chiral Amines (NBD derivatives) | Chiralpak IE | 20% 2-propanol/hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | yakhak.org |

| α-Amino Acid Esters (NBD derivatives) | Chiralpak IA | 20% 2-propanol/hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | yakhak.org |

| Chiral Amines | Cellulose-based (ODH®, LUX-3®) | Various | HPLC | mdpi.com |

This table presents data for analogous compounds to illustrate the general applicability of the technique.

Dynamic Kinetic Resolution Strategies

While classical kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by combining the resolution step with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgresearchgate.net DKR is a powerful tool in asymmetric synthesis, particularly for the production of enantiomerically pure alcohols and amines. researchgate.netnih.gov

Chemoenzymatic DKR is a common strategy, employing an enzyme for the enantioselective transformation and a metal catalyst for the racemization. researchgate.net For chiral amino alcohols, this often involves an enzyme, such as a lipase, to acylate one enantiomer selectively, while a transition metal complex, frequently based on ruthenium or iridium, facilitates the racemization of the unreacted enantiomer. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various chiral N,N-disubstituted α-amino β-unfunctionalized alcohols with excellent enantioselectivities (>99% ee) and diastereoselectivities (>99:1 dr). acs.org

An iridium-f-amphox catalyzed asymmetric hydrogenation of racemic α-amino ketones via a DKR process is a notable example of this strategy's power in constructing chiral amino alcohols. acs.org Although a specific DKR protocol for this compound is not described, the principles of chemoenzymatic DKR are directly applicable to its synthesis, potentially offering an efficient route to the enantiopure compound.

Table 2: Examples of Dynamic Kinetic Resolution of Chiral Alcohols and Amines

| Substrate Type | Resolution Catalyst | Racemization Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Secondary Alcohols | Lipase | Ruthenium Complex | Acetates | Up to 99% | Up to 93% | researchgate.net |

| Racemic α-amino β-unfunctionalized ketones | Iridium-f-amphox | - | Chiral N,N-disubstituted α-amino β-unfunctionalized alcohols | >99% | Quantitative | acs.org |

| Racemic primary alcohols | Iridium/Iron catalysis | - | Enantioenriched C2-substituted benzomorpholines | Up to 90% | Up to 80% | chinesechemsoc.org |

This table presents data for analogous compounds to illustrate the general applicability of the technique.

Diastereoselective Synthesis and Control

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them, known as diastereoselectivity, becomes a critical synthetic challenge. While this compound itself possesses only one stereocenter, its derivatives or more complex synthetic targets incorporating this moiety may have multiple chiral centers. The principles of diastereoselective synthesis would then be paramount.

Diastereoselective synthesis aims to produce a specific diastereomer in preference to others. This is often achieved by employing chiral auxiliaries, chiral catalysts, or by taking advantage of substrate-controlled steric and electronic effects. For instance, the addition of a nucleophile to a carbonyl group adjacent to a chiral center can proceed with high diastereoselectivity due to the directing influence of the existing stereocenter.

While specific studies on the diastereoselective synthesis of derivatives of this compound are not available, general strategies from the synthesis of highly substituted molecules can be considered. For example, the diastereoselective synthesis of substituted diphenylprolinol has been achieved with excellent diastereoselectivity (>99:1). researchgate.net Such high levels of control are often the result of carefully designed transition states where steric hindrance and electronic interactions favor the formation of one diastereomer over the other.

Absolute Configuration Assignment and Determination

The unambiguous determination of the absolute configuration (the R/S designation) of a chiral molecule is a fundamental requirement in stereochemistry. byopera.com Several powerful techniques are available for this purpose, with X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy being among the most definitive. byopera.comresearchgate.net

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of atoms. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry. researchgate.net While a crystal structure for this compound is not reported, the structure of the related compound (2-aminophenyl)methanol has been determined by single-crystal X-ray diffraction, demonstrating the applicability of this method to similar molecules. researchgate.net